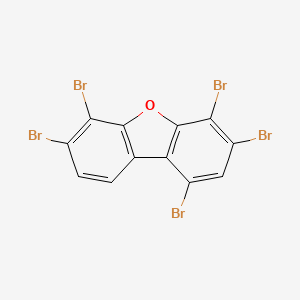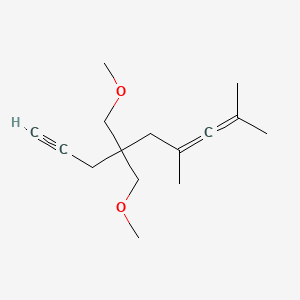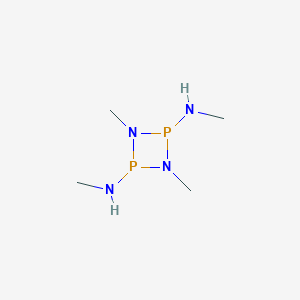![molecular formula C21H12N2O3S B14233413 Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- CAS No. 620175-25-9](/img/structure/B14233413.png)
Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- is an organic compound with the molecular formula C21H12N2O3S This compound is characterized by the presence of a benzoic acid moiety substituted with a phenoxy group that contains dicyano and phenylthio functionalities
Métodos De Preparación
The synthesis of benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4,5-dicyano-2-(phenylthio)phenol with 4-chlorobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- .
Análisis De Reacciones Químicas
Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- can be compared with other similar compounds such as:
Benzoic acid, 4-phenoxy-: This compound lacks the dicyano and phenylthio functionalities, making it less complex and potentially less versatile in its applications.
Benzoic acid, 4-(phenylazo)-: This compound contains an azo group instead of the dicyano and phenylthio groups, leading to different chemical properties and reactivity.
Propiedades
Número CAS |
620175-25-9 |
|---|---|
Fórmula molecular |
C21H12N2O3S |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
4-(4,5-dicyano-2-phenylsulfanylphenoxy)benzoic acid |
InChI |
InChI=1S/C21H12N2O3S/c22-12-15-10-19(26-17-8-6-14(7-9-17)21(24)25)20(11-16(15)13-23)27-18-4-2-1-3-5-18/h1-11H,(H,24,25) |
Clave InChI |
OXXSIOMCOALUQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=C(C=C(C(=C2)C#N)C#N)OC3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14233337.png)
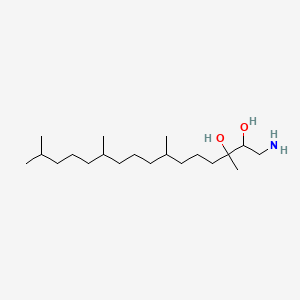
![N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide](/img/structure/B14233359.png)
![5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one](/img/structure/B14233361.png)
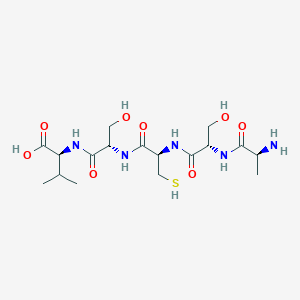
![6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233376.png)

![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)
